molecular formula C9H11ClF3NO2 B13245171 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

Cat. No.: B13245171
M. Wt: 257.64 g/mol
InChI Key: ZZKNFHYMXMNTDJ-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative featuring a trifluoromethoxy-substituted aromatic ring. The compound combines a hydroxyl group, an amine moiety, and a trifluoromethoxy (-OCF₃) substituent, which confers unique electronic and steric properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

Molecular Formula

C9H11ClF3NO2

Molecular Weight

257.64 g/mol

IUPAC Name

2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H

InChI Key

ZZKNFHYMXMNTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O.Cl

Origin of Product

United States

Preparation Methods

Henry Reaction Followed by Reduction

This two-step approach is widely employed for β-amino alcohol synthesis:

Step 1: Henry Reaction
3-(Trifluoromethoxy)benzaldehyde reacts with nitromethane under basic conditions to form β-nitro alcohol:
$$
\text{ArCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{ArCH(OH)CH}2\text{NO}2
$$
Conditions:

  • Base: KOH (2.0 equiv.)
  • Solvent: Ethanol/water (3:1)
  • Temperature: 0–5°C (to minimize side reactions)
  • Yield: 65–75%

Step 2: Nitro Group Reduction
The nitro intermediate is reduced to the amine using catalytic hydrogenation or metal hydrides:
$$
\text{ArCH(OH)CH}2\text{NO}2 \xrightarrow{\text{H}2/\text{catalyst}} \text{ArCH(OH)CH}2\text{NH}_2
$$
Conditions:

  • Catalyst: 10% Pd/C (5 mol%)
  • Pressure: 50 psi H₂
  • Solvent: Methanol
  • Yield: 80–85%

Final Salt Formation
The free amine is treated with HCl in diethyl ether to form the hydrochloride salt (quantitative yield).

Reductive Amination of Ketones

A one-pot method using reductive amination of 1-[3-(trifluoromethoxy)phenyl]ethanone with ammonia:
$$
\text{ArCOCH}3 + \text{NH}3 \xrightarrow{\text{H}2/\text{catalyst}} \text{ArCH(OH)CH}2\text{NH}_2
$$
Conditions:

  • Catalyst: Ru-SNS complex (2 mol%)
  • Base: KOH (2.0 equiv.)
  • Temperature: 140°C, 24 h
  • Solvent: Toluene
  • Yield: 70–75%

Chiral Synthesis via Asymmetric Hydrogenation

For enantiomerically pure forms, asymmetric hydrogenation is preferred:
Precursor : (E)-Nitroalkene derived from 3-(trifluoromethoxy)benzaldehyde.
Conditions:

  • Catalyst: Ru-(S)-BINAP (0.5 mol%)
  • Pressure: 100 psi H₂
  • Solvent: Ethanol
  • Enantiomeric excess (ee): >95%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Henry + Reduction Scalable, cost-effective reagents Multi-step, requires nitro intermediate 65–75%
Reductive Amination One-pot synthesis, shorter reaction time High catalyst loading, elevated temperature 70–75%
Asymmetric Hydrogenation High enantioselectivity (>95% ee) Expensive chiral catalysts 60–65%

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

Purification and Characterization

  • Purification : Column chromatography (ethyl acetate/petroleum ether, 1:3) or recrystallization (ethanol/water).
  • Purity Analysis :
    • HPLC: C18 column, 0.1% TFA in acetonitrile/water (70:30), retention time ~7.8 min.
    • NMR: δ 7.5–7.7 ppm (aromatic protons), δ 4.0 ppm (CH-OH), δ 3.2 ppm (NH₂).

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituent(s) Functional Groups Molecular Weight (g/mol) Key Properties
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride 3-OCF₃ -OH, -NH₂ (as HCl salt) ~259–265 (estimated) High polarity due to -OH and HCl salt; electron-withdrawing OCF₃ group enhances aromatic ring electrophilicity.
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 4-F, 3-CF₃ -OH, -NH₂ (as HCl salt) 259.63 Trifluoromethyl (CF₃) is less polar than OCF₃; increased lipophilicity may affect membrane permeability.
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride 2-F -C=O, -NH₂ (as HCl salt) 217.65 Ketone group reduces hydrogen-bonding capacity compared to -OH; lower solubility in aqueous media.
2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride 4-Br, 3-F -OH, -NH₂ (as HCl salt) ~290–300 (estimated) Bromine adds steric bulk and lipophilicity; potential halogen bonding interactions.

Analysis :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group (target compound) introduces stronger electron-withdrawing effects via the oxygen atom compared to -CF₃ . This may influence aromatic ring reactivity in substitution reactions or receptor binding.
  • Hydroxyl (-OH) vs.

Physicochemical Properties and Solubility

  • Hydrochloride Salt : The HCl salt in the target compound and analogs (e.g., ) improves water solubility, critical for formulation in polar solvents.
  • Lipophilicity : The trifluoromethoxy group (-OCF₃) offers moderate lipophilicity compared to bromine (-Br) or trifluoromethyl (-CF₃), balancing membrane permeability and aqueous solubility.

Biological Activity

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a compound of growing interest in pharmacological research due to its unique chemical structure, which includes a trifluoromethoxy group. This article discusses the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H11ClF3NO2
  • Molecular Weight: 257.64 g/mol
  • CAS Number: 1955492-36-0

The trifluoromethoxy group enhances the compound's solubility and biological interactions, making it suitable for various applications in medicinal chemistry and pharmacology .

Research indicates that 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride may exert its biological effects through several mechanisms:

  • Antitumor Activity: Studies have shown that this compound can inhibit the growth of certain cancer cell lines. The presence of the trifluoromethoxy group appears to enhance its interaction with cellular targets involved in tumor proliferation.
  • Neurotransmitter Interaction: Similar compounds have been noted for their ability to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This interaction may be mediated through serotonin uptake inhibition, which is critical for mood regulation .
  • Enzyme Inhibition: The compound has been explored for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride and related compounds:

CompoundActivityEC50 (µM)Notes
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochlorideAntitumorTBDInhibits growth in specific cancer cell lines
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanolNeurotransmitter uptake inhibition6-fold increase compared to non-fluorinated analogsEnhances mood regulation potential
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE inhibitionIC50 = 36.05 µMPotential therapeutic for Alzheimer's disease

Case Study 1: Antitumor Properties

In a study investigating various organofluorine compounds, 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar compounds with trifluoromethoxy substitutions showed that they could enhance serotonin levels by inhibiting reuptake mechanisms. This suggests that 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride might be useful in treating mood disorders such as depression and anxiety .

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